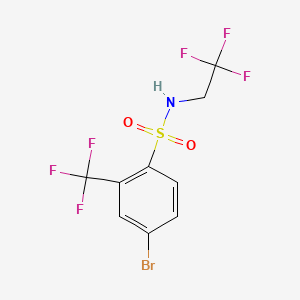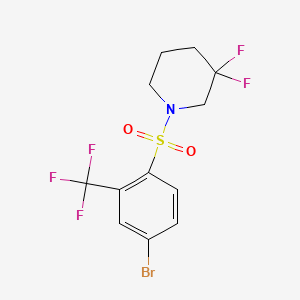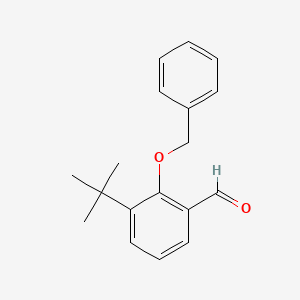
3-Tert-butyl-2-propoxy-benzaldehyde
説明
3-Tert-butyl-2-propoxy-benzaldehyde is an organic compound characterized by a benzaldehyde core substituted with tert-butyl and propoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-2-propoxy-benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-tert-butylbenzaldehyde.
Alkylation Reaction: The propoxy group is introduced via an alkylation reaction. This can be achieved by reacting 3-tert-butylbenzaldehyde with propyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. This is typically achieved using strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: Alkoxides or amines in polar aprotic solvents.
Major Products:
Oxidation: 3-Tert-butyl-2-propoxy-benzoic acid.
Reduction: 3-Tert-butyl-2-propoxy-benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
3-Tert-butyl-2-propoxy-benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
作用機序
The mechanism of action of 3-Tert-butyl-2-propoxy-benzaldehyde in chemical reactions involves its functional groups:
Aldehyde Group: The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack.
Propoxy Group: This group can participate in hydrogen bonding and influence the compound’s solubility and reactivity.
Tert-butyl Group: This bulky group provides steric hindrance, affecting the compound’s overall reactivity and stability.
類似化合物との比較
3-Tert-butylbenzaldehyde: Lacks the propoxy group, making it less versatile in certain reactions.
2-Tert-butyl-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group, leading to different reactivity and applications.
3-Tert-butyl-2-hydroxybenzaldehyde:
Uniqueness: 3-Tert-butyl-2-propoxy-benzaldehyde is unique due to the combination of its tert-butyl and propoxy substituents, which confer distinct steric and electronic properties. These features make it a valuable compound in various synthetic and research applications.
特性
IUPAC Name |
3-tert-butyl-2-propoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-5-9-16-13-11(10-15)7-6-8-12(13)14(2,3)4/h6-8,10H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZAWBSAWFVOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1C(C)(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














